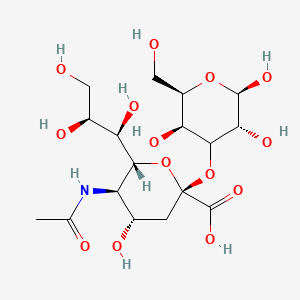
3-Sialyl-D-galactose (alpha/beta mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sialyl-D-galactose (alpha/beta mixture): is a biochemical compound that plays a significant role in various biological processes. It is a sialylated sugar, which means it contains a sialic acid residue attached to a galactose molecule. This compound is often used in research related to glycobiology, cell communication, and disease mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sialyl-D-galactose typically involves enzymatic glycosylation. Sialyltransferases, such as ST3Gal-II, transfer sialic acid from CMP-sialic acid to the terminal galactose residues in glycoconjugates through an alpha-2,3-linkage . This enzymatic method is preferred due to its specificity and efficiency.
Industrial Production Methods: In industrial settings, the production of 3-Sialyl-D-galactose can be achieved through the use of recombinant enzymes. The trans-sialidase enzyme from Trypanosoma cruzi has been utilized for the sialylation of beta-galactosyl oligosaccharides . This method is advantageous as it circumvents the need for high-energy nucleotides and uses readily available glycoproteins as donor substrates.
Análisis De Reacciones Químicas
Types of Reactions: 3-Sialyl-D-galactose undergoes various chemical reactions, including:
Oxidation: The sialic acid residue can be oxidized under specific conditions.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: The sialic acid or galactose residues can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various chemical reagents can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include modified sialylated sugars with altered functional groups, which can be used for further biochemical studies.
Aplicaciones Científicas De Investigación
3-Sialyl-D-galactose has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex glycoconjugates and as a substrate for studying enzymatic reactions.
Biology: The compound is crucial in studying cell communication, as it is involved in cell-cell recognition and signaling.
Industry: It is used in the production of glycoproteins and other biopharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Sialyl-D-galactose involves its role as a substrate for sialyltransferases. These enzymes transfer sialic acid residues to galactose, forming sialylated glycoconjugates. These glycoconjugates are involved in various biological processes, including cell signaling, immune response, and pathogen interactions .
Comparación Con Compuestos Similares
2-Sialyl-D-galactose: Similar structure but with a different linkage.
4-Sialyl-D-galactose: Another sialylated sugar with a different position of the sialic acid residue.
Uniqueness: 3-Sialyl-D-galactose is unique due to its specific alpha-2,3-linkage, which is crucial for its biological functions. This specific linkage is involved in the synthesis of major brain gangliosides GD1a and GT1b, which are essential for neural function .
Propiedades
Fórmula molecular |
C17H29NO14 |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6-,7-,8+,9+,10+,11-,12+,13+,14?,15+,17+/m0/s1 |
Clave InChI |
GKHDMBQTTHCDCR-MTNISIIBSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)O)OC2[C@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
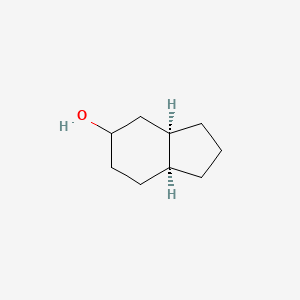
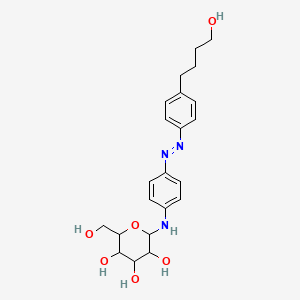
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
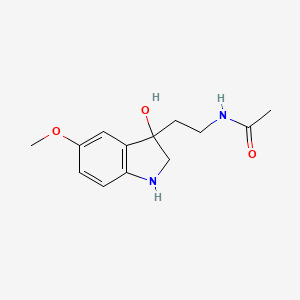

![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
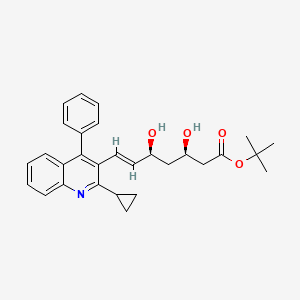
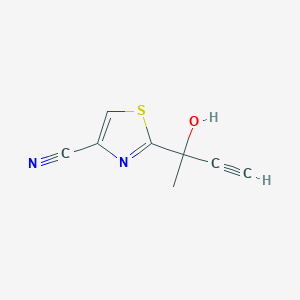
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)
![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
